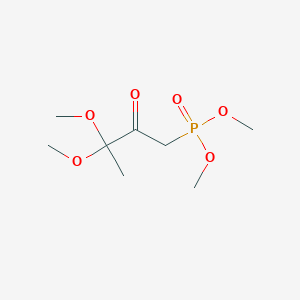
Dimethyl (3,3-dimethoxy-2-oxobutyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (3,3-dimethoxy-2-oxobutyl)phosphonate is a chemical compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties and reactivity, making it a subject of interest for researchers and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (3,3-dimethoxy-2-oxobutyl)phosphonate typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of dimethyl phosphite with 3,3-dimethoxy-2-oxobutyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain optimal conditions for the synthesis. Purification steps, including distillation and crystallization, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl (3,3-dimethoxy-2-oxobutyl)phosphonate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the phosphonate group.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Dimethyl (3,3-dimethoxy-2-oxobutyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Dimethyl (3,3-dimethoxy-2-oxobutyl)phosphonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Dimethyl (3,3-dimethoxy-2-oxobutyl)phosphonate is compared with other similar compounds to highlight its uniqueness:
3,3-Dimethyl-2-oxobutyric acid: Similar in structure but lacks the phosphonate group.
3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate: Contains a fluorine atom, which alters its reactivity and properties.
N-(3-(3,3-Dimethyl-2-oxobutyl)-1,3-benzothiazol-2(3H)-ylidene)benzamide: A more complex derivative with potential biological activity.
Propiedades
Número CAS |
141903-39-1 |
|---|---|
Fórmula molecular |
C8H17O6P |
Peso molecular |
240.19 g/mol |
Nombre IUPAC |
1-dimethoxyphosphoryl-3,3-dimethoxybutan-2-one |
InChI |
InChI=1S/C8H17O6P/c1-8(11-2,12-3)7(9)6-15(10,13-4)14-5/h6H2,1-5H3 |
Clave InChI |
DSRQAAJRGYUVKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)CP(=O)(OC)OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


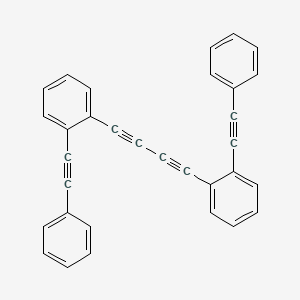

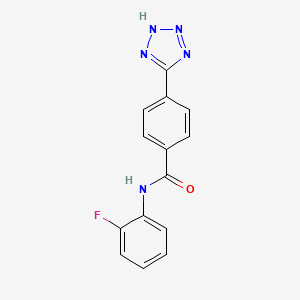
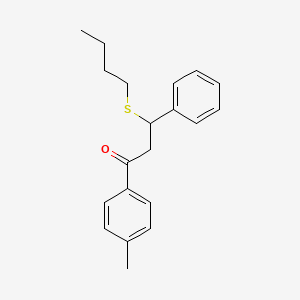
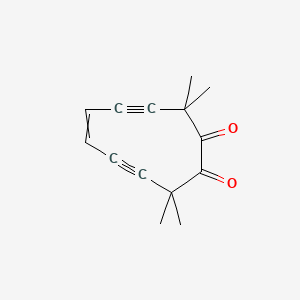

![Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane](/img/structure/B15160965.png)
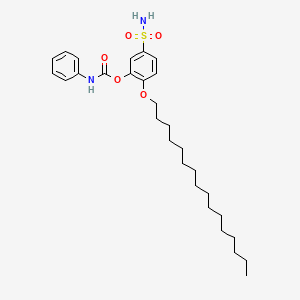
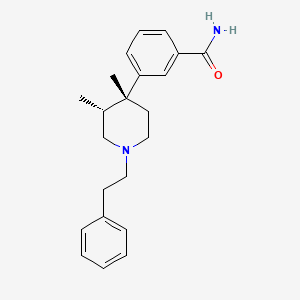
![Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate](/img/structure/B15160978.png)
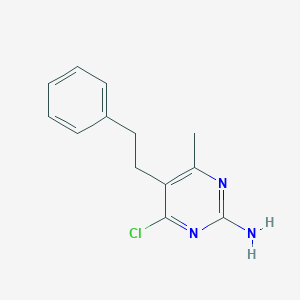
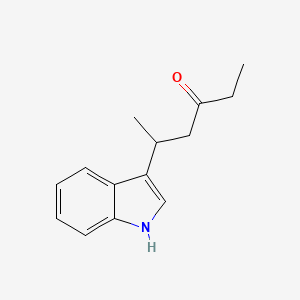
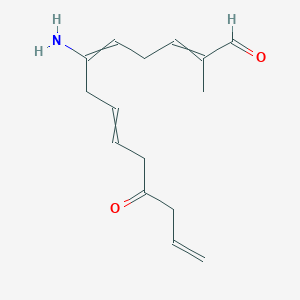
![2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane](/img/structure/B15161000.png)
